5-chloro-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide
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Overview
Description
5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide is a compound belonging to the class of indole derivatives Indole derivatives are significant due to their diverse biological and clinical applications
Preparation Methods
The synthesis of 5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide involves several steps. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-nitobenzenesulfonamide to form a Schiff base. This Schiff base is then reacted with hydrazine hydrate to yield the desired compound . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Chemical Reactions Analysis
5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown promising biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with various molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting the activity of anti-apoptotic proteins . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate key cellular processes makes it a promising candidate for further research .
Comparison with Similar Compounds
5-chloro-N’-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activities, including growth regulation and stress response.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties and ability to modulate estrogen metabolism.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.
Properties
Molecular Formula |
C22H15Cl2N3O |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
5-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H15Cl2N3O/c23-16-10-11-19-17(12-16)20(14-6-2-1-3-7-14)21(26-19)22(28)27-25-13-15-8-4-5-9-18(15)24/h1-13,26H,(H,27,28)/b25-13+ |
InChI Key |
UWAHQUZOMWPXEV-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N/N=C/C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)NN=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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